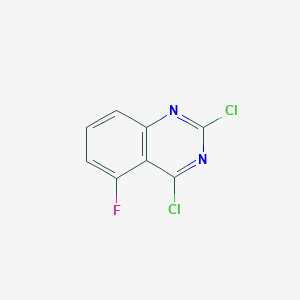

2,4-Dichloro-5-fluoroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMYGHKVWFFYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652961 | |

| Record name | 2,4-Dichloro-5-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87611-00-5 | |

| Record name | 2,4-Dichloro-5-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5-fluoroquinazoline for Advanced Drug Discovery

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the quinazoline scaffold stands as a "privileged structure," a framework that consistently yields ligands for a diverse array of biological targets.[1] Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with protein active sites, making it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, 2,4-Dichloro-5-fluoroquinazoline (CAS No. 87611-00-5) has emerged as a critical and highly versatile building block, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[2][3][4]

This technical guide offers an in-depth exploration of the chemical and physical properties of this compound, its synthesis, and its strategic application in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides not only the fundamental data but also the causal insights behind its reactivity and utility, empowering the design of next-generation therapeutics.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature, typically appearing as a white or off-white powder.[5] Its core structure, featuring a pyrimidine ring fused to a benzene ring, is further functionalized with two reactive chlorine atoms at the C2 and C4 positions and a fluorine atom at the C5 position. This specific arrangement of halogens is key to its synthetic utility.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 87611-00-5 | [5][6] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |

| Molecular Weight | 217.03 g/mol | [1] |

| Appearance | White to off-white powder | [5][6] |

| Purity | Typically ≥97-98% (Commercial) | [1][6] |

| Melting Point | Not readily available in cited literature. | - |

| Boiling Point | Not readily available in cited literature. | - |

| Solubility | Inferred to be soluble in common organic solvents such as Toluene, Ethyl Acetate, Dichloromethane, THF, and alcohols. Sparingly soluble in water. | Inferred from synthesis and reaction conditions. |

| Storage | Store in a cool, dry, well-ventilated area away from direct light. Recommended storage at 2-8°C. | [1][6] |

Molecular Structure and Reactivity

The reactivity of this compound is dominated by the two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluorine atom, makes the carbon atoms at positions 2 and 4 highly electrophilic.

Caption: Structure of this compound.

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

A critical aspect of the chemistry of 2,4-dichloroquinazoline derivatives is the regioselectivity of nucleophilic substitution. Extensive studies have shown that the chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[1] This differential reactivity is a cornerstone of its synthetic utility, allowing for sequential and controlled functionalization.

Causality of Regioselectivity: The enhanced reactivity at C4 can be attributed to superior stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline have revealed that the carbon atom at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more susceptible to nucleophilic attack.[1] This leads to a lower activation energy for substitution at C4 compared to C2.[1]

This regioselectivity allows for a predictable and powerful synthetic strategy:

-

First Substitution (C4): Reaction with a nucleophile under mild conditions (e.g., room temperature or gentle heating) selectively displaces the C4 chlorine.

-

Second Substitution (C2): The resulting 2-chloro-4-substituted quinazoline can then undergo a second substitution at the less reactive C2 position, often requiring harsher conditions (e.g., higher temperatures or stronger bases).

Caption: Regioselective substitution workflow.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of 5-fluoroquinazoline-2,4(1H,3H)-dione.[5]

Experimental Protocol: Synthesis

Step 1: Preparation of 5-Fluoroquinazoline-2,4(1H,3H)-dione While the starting dione is commercially available, it can be synthesized from 2-amino-6-fluorobenzoic acid.

Step 2: Chlorination to this compound This protocol is adapted from established literature procedures.[5]

-

Materials:

-

5-Fluoroquinazoline-2,4(1H,3H)-dione

-

Phosphoryl chloride (POCl₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Ice

-

-

Procedure:

-

Suspend 5-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Heat the suspension to approximately 50 °C.

-

Slowly add phosphoryl chloride (POCl₃, ~7.5 eq) dropwise to the mixture.

-

Following the POCl₃ addition, add DBU (~2.0 eq) dropwise.

-

Heat the reaction mixture to 120 °C and stir vigorously overnight.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully quench the reaction mixture by adding it dropwise to the ice water with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography, typically using toluene as the eluent, to afford this compound as a white powder.[5]

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 4-aminoquinazoline core is a well-established pharmacophore that mimics the hinge-binding region of ATP in many kinases.

Case Study: Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC). Many approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold. This compound is an ideal starting material for generating analogs of these drugs.

Synthetic Workflow:

-

C4 Substitution: A regioselective SₙAr reaction is performed with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a solvent like isopropanol or dioxane, often with a non-nucleophilic base like DIPEA, to install the key anilino moiety at the C4 position.[1]

-

C2 Substitution: The chlorine at C2 can then be displaced by another nucleophile to modulate solubility, metabolic stability, or to target other regions of the ATP-binding pocket.

Caption: Synthesis of EGFR inhibitors.

This strategy has been successfully employed to create a multitude of kinase inhibitors targeting:

-

Aurora Kinases: Implicated in cell cycle control and mitosis.[2]

-

Tropomyosin Receptor Kinases (Trk): Fusions of which are oncogenic drivers in various cancers.[7]

-

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): A target in neurodegenerative diseases.[3]

The fluorine atom at the C5 position can play a crucial role in modulating the physicochemical properties and binding affinity of the final compound through favorable interactions with the target protein.

Spectral Properties (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

H-6, H-7, H-8: These protons would appear as a complex multiplet system between δ 7.5 and 8.5 ppm. The coupling patterns will be influenced by both ³J (ortho) and ⁴J (meta) couplings, as well as coupling to the ¹⁹F nucleus at C5.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be more complex, showing 8 distinct signals for the carbon atoms.

-

Aromatic Carbons (C-5, C-6, C-7, C-8, C-4a, C-8a): These will appear in the typical aromatic region (δ 110-150 ppm). The carbon directly attached to fluorine (C-5) will show a large ¹J(C-F) coupling constant.

-

Heterocyclic Carbons (C-2, C-4): These carbons, being attached to both nitrogen and chlorine, will be significantly deshielded and appear further downfield (δ > 150 ppm).

Mass Spectrometry (Predicted)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be expected to show:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster would be observed. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1. For C₈H₃³⁵Cl₂FN₂, the monoisotopic mass is 215.9657 Da.

-

Fragmentation: Common fragmentation pathways would likely involve the sequential loss of chlorine atoms ([M-Cl]⁺) and potentially the loss of HCl.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the aromatic and heterocyclic systems.

-

C=N and C=C Stretching: Strong to medium bands in the 1620-1450 cm⁻¹ region.

-

C-Cl Stretching: Strong bands typically in the 850-550 cm⁻¹ region.

-

C-F Stretching: A strong band typically in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Safety and Handling

As a chlorinated heterocyclic compound and a reactive intermediate, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: May cause skin, eye, and respiratory irritation. The full toxicological properties have not been thoroughly investigated.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is often recommended to store under an inert atmosphere and refrigerated.

Conclusion

This compound is a powerful and strategic intermediate for modern drug discovery. Its value is derived not just from its quinazoline core, but from the predictable and highly useful regioselectivity of its chloro substituents. The ability to selectively functionalize the C4 position under mild conditions, while retaining a reactive handle at C2 for subsequent modification, provides a robust platform for the rapid generation of diverse chemical libraries. For medicinal chemists engaged in the design of kinase inhibitors and other targeted therapies, a thorough understanding of the properties and reactivity of this compound is an invaluable asset in the quest for novel and effective medicines.

References

- Alassaf, M. A., Selim, K. B., & Nasr, M. N. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.

- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). PubMed.

- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu

- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). PubMed.

- Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. (2021). MDPI.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.

- Jia, G., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740.

-

Design, synthesis and biological evaluation of 2H-[6][8]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (2021). RSC Publishing.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing this compound: Your Guide to Quality and Price. Retrieved from [Link]

Sources

- 1. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]

- 4. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 87611-00-5 [chemicalbook.com]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. rsc.org [rsc.org]

- 8. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]

A Technical Guide to 2,4-Dichloro-5-fluoroquinazoline (CAS 87611-00-5): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

2,4-Dichloro-5-fluoroquinazoline is a pivotal heterocyclic intermediate, indispensable in the landscape of modern medicinal chemistry and drug discovery. Its strategic importance lies in the quinazoline core, a "privileged scaffold" found in numerous approved therapeutics, particularly in oncology.[1][2] The dichloro-functionality at the C2 and C4 positions offers two distinct and sequentially addressable points for nucleophilic substitution, enabling the rational design and synthesis of vast libraries of complex molecules. The presence of the 5-fluoro group further modulates the electronic properties and potential metabolic stability of its derivatives, making it a highly sought-after building block for developing novel therapeutic agents.[3][4] This guide provides an in-depth exploration of its synthesis, core reactivity principles, applications, and essential handling protocols for researchers and drug development professionals.

Core Physicochemical and Safety Data

A foundational understanding of a chemical intermediate begins with its fundamental properties and associated hazards. This data is critical for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Reference(s) |

| CAS Number | 87611-00-5 | [5][6] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [6] |

| Molecular Weight | 217.03 g/mol | [6] |

| Appearance | White powder / solid | [5][7] |

| Purity | Typically ≥98% (HPLC) | [7] |

| InChI Key | Not explicitly found, but similar to VLPYLGGGYDUVJN-UHFFFAOYSA-N for the 6-fluoro isomer | [8] |

| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3) | |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | [6] |

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the direct chlorination of the corresponding dione precursor. This transformation is a cornerstone reaction for accessing the reactive dichloroquinazoline scaffold from more stable starting materials.

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 87611-00-5 [chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]

- 8. 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dichloro-5-fluoroquinazoline: A Cornerstone Intermediate in Modern Drug Discovery

This guide provides an in-depth examination of 2,4-Dichloro-5-fluoroquinazoline, a critical heterocyclic intermediate that has become indispensable in the field of medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's structure, synthesis, reactivity, and pivotal role as a scaffold in the creation of advanced therapeutic agents. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 87611-00-5) is a highly functionalized quinazoline derivative.[1] Its strategic value in pharmaceutical synthesis stems from its inherent structural features: a quinazoline core, which is a recognized "privileged structure" in medicinal chemistry, and two reactive chlorine atoms at the C2 and C4 positions.[2] These chlorine atoms serve as versatile handles for sequential and regioselective nucleophilic substitution reactions, allowing for the systematic construction of diverse molecular libraries. The presence of a fluorine atom at the C5 position further modulates the electronic properties and metabolic stability of derivative compounds, making it a highly sought-after building block for targeted therapies, particularly in oncology.[1][3]

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically a light yellow to yellow solid, and its purity is critical for the success of subsequent synthetic steps, with a minimum of 97% being the industry standard.[3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 87611-00-5 | [5][6] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [3] |

| Molecular Weight | 217.03 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Purity | ≥97% | [3][6] |

| Storage | Keep sealed and away from direct light | [6] |

Visualization of the Core Structure

The arrangement of the chloro and fluoro substituents on the quinazoline ring is fundamental to its reactivity profile. The diagram below illustrates this precise architecture.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Self-Validating Approach

The reliable synthesis of this compound is paramount for its application. A common and robust method involves the chlorination of 5-Fluoroquinazoline-2,4(1H,3H)-dione.[5] This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Expert Rationale:

The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate; it is highly effective for converting the hydroxyl groups of the dione tautomer into chlorides. Toluene is selected as a high-boiling, inert solvent suitable for the required reaction temperature. 1,8-Diazabicycloundec-7-ene (DBU) acts as a non-nucleophilic base to facilitate the reaction, likely by deprotonating the starting material and neutralizing the HCl byproduct. The reaction is performed at an elevated temperature (120 °C) to overcome the activation energy for the double chlorination. Quenching in ice water is a critical step to rapidly halt the reaction and hydrolyze any remaining phosphoryl chloride.

Step-by-Step Experimental Protocol

-

Reaction Setup: Suspend 5-Fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene. Heat the suspension to 50 °C with stirring.[5]

-

Reagent Addition: Slowly add phosphoryl chloride (approx. 7.5 eq) dropwise to the mixture. Following this, add DBU (2.0 eq) dropwise.[5]

-

Reaction: Vigorously stir the reaction mixture at 120 °C overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

-

Workup - Quenching: Cool the mixture to room temperature. In a separate vessel, prepare a beaker of ice water. Slowly and carefully add the reaction mixture dropwise to the ice water with vigorous stirring to quench the reaction.[5]

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[5]

-

Washing: Wash the combined organic phases with brine, then dry over anhydrous sodium sulfate.[5]

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography using toluene as the eluent to yield this compound as a white powder.[5] A typical yield for this process is around 80%.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights: The Principle of Regioselectivity

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. Nucleophilic aromatic substitution (SₙAr) reactions with amines and other nucleophiles show a strong and predictable preference for substitution at the C4 position over the C2 position.[2]

Causality of Regioselective Substitution:

This regioselectivity is a cornerstone of its utility. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack. This is due to the greater electron-withdrawing influence from the adjacent nitrogen atom (N3) and the resonance stabilization of the Meisenheimer intermediate formed during the attack at C4. The fused benzene ring's electronic effects further enhance this preference. This predictable reactivity allows for a stepwise and controlled functionalization of the quinazoline scaffold. First, a nucleophile is introduced at C4 under milder conditions. Subsequently, a different nucleophile can be introduced at C2, often requiring more forcing conditions (higher temperature or stronger base), enabling the synthesis of complex, dissymmetrically substituted quinazolines.

Applications in Drug Discovery: A Privileged Scaffold

The 4-aminoquinazoline core is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] this compound serves as a key starting material for a multitude of these agents, particularly kinase inhibitors used in cancer therapy.

The general strategy involves:

-

C4 Substitution: A regioselective SₙAr reaction at the C4 position with a primary or secondary amine.

-

C2 Substitution: A subsequent reaction at the C2 position, often a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) or another SₙAr reaction, to introduce further diversity.

This modular approach allows for the rapid generation of compound libraries for screening against various biological targets. The fluorine at C5 often enhances binding affinity and improves metabolic stability, desirable properties for modern drug candidates. While specific drug synthesis pathways are proprietary, the literature points to the use of similar chloro-heterocyclic intermediates in the synthesis of various therapeutic agents, including antimalarials and antineoplastics.[7][8]

Diagram of Scaffold Functionalization

Caption: Functionalization strategy for creating compound libraries.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of rational molecular design. Its robust synthesis, well-understood structural properties, and predictable, regioselective reactivity make it an exceptionally valuable tool for medicinal chemists. By providing a reliable and versatile scaffold, it accelerates the discovery and development of novel therapeutics, solidifying its position as a cornerstone building block in the pharmaceutical industry.

References

-

Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water . (n.d.). oatext.com. Retrieved January 7, 2026, from [Link]

-

High Purity this compound CAS 87611-00-5: A Key Intermediate for Pharmaceutical Synthesis . (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 7, 2026, from [Link]

-

Exploring the Synthesis and Applications of 2,4-Dichloro-5-fluoropyrimidine . (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 7, 2026, from [Link]

-

This compound cas no.87611-00-5 . (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 . (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Sourcing this compound: Your Guide to Quality and Price . (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 7, 2026, from [Link]

-

[Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] . (1989). PubMed. Retrieved January 7, 2026, from [Link]

-

2,4-Dichloro-7-fluoroquinazoline . (2012). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . (2021). PubMed Central. Retrieved January 7, 2026, from [Link]

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.

-

Novel 5-Aryl-[5][9][10]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application . (2021). MDPI. Retrieved January 7, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

China this compound CAS No.: 87611-00-5 Manufacturers . (n.d.). U-Chems. Retrieved January 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. China this compound CAS No.: 87611-00-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. This compound | 87611-00-5 [chemicalbook.com]

- 6. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]

- 7. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

2,4-Dichloro-5-fluoroquinazoline: A Linchpin Intermediate for Advanced Pharmaceutical Synthesis

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Among the vast array of quinazoline-based building blocks, 2,4-dichloro-5-fluoroquinazoline (CAS 87611-00-5) has emerged as a particularly valuable intermediate. Its strategic dichlorination and fluorine substitution provide a platform for highly controlled, regioselective reactions, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, and unique reactivity profile. We will explore the causality behind its reaction mechanisms and detail its application in the synthesis of targeted therapies, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinazoline Core

Heterocyclic compounds are fundamental to drug design, with quinazoline derivatives being particularly prominent due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the quinazoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.

This compound stands out as a "privileged" intermediate. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. Critically, these positions exhibit differential reactivity, a feature that is central to its utility and allows for the stepwise, controlled introduction of different nucleophiles.[3][4] The fluorine atom at the C5 position further modulates the electronic properties of the ring, influencing reaction rates and providing an additional point for potential metabolic blocking or enhancing binding interactions in the final active pharmaceutical ingredient (API).

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for process development, ensuring safety, and achieving reproducible results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 87611-00-5 | [5] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [6] |

| Molecular Weight | 217.03 g/mol | [6] |

| Appearance | Light yellow to yellow solid/powder | [6][7] |

| Purity | Typically ≥97-98% | [6][7] |

| Melting Point | 115 - 121 °C | [8] |

Structural Visualization

The planar structure of the quinazoline core is fundamental to its role in drug design, often facilitating π–π stacking interactions with biological targets.[1]

Caption: Structure of this compound.

Synthesis and Manufacturing

The reliable synthesis of this compound is crucial for its availability in pharmaceutical development. A common and robust laboratory-scale synthesis starts from 5-fluoroquinazoline-2,4(1H,3H)-dione.[9]

Protocol: Chlorination of 5-Fluoroquinazoline-2,4(1H,3H)-dione

This protocol describes a standard procedure for converting the dione precursor to the target dichlorinated intermediate.

Causality: The choice of phosphoryl chloride (POCl₃) is critical; it serves as both the chlorinating agent and, in some procedures, the solvent. The addition of a high-boiling tertiary amine base, such as N,N-diethylaniline or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is essential.[1][9] It acts as a catalyst and acid scavenger, facilitating the conversion of the hydroxyl tautomers of the dione into better leaving groups, thereby driving the reaction to completion at elevated temperatures. Toluene is often used as a high-boiling solvent to ensure the reaction mixture remains fluid and can be heated effectively.[9]

Materials:

-

5-Fluoroquinazoline-2,4(1H,3H)-dione

-

Phosphoryl chloride (POCl₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diethylaniline

-

Toluene

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

Suspend 5-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[9]

-

Heat the suspension to approximately 50 °C.[9]

-

Slowly add phosphoryl chloride (POCl₃, ~7.5 eq) dropwise to the mixture.[9]

-

Following the POCl₃ addition, carefully add DBU (~2.0 eq) dropwise.[9]

-

Heat the reaction mixture to 120 °C and stir vigorously overnight.[9] Monitor reaction progress via TLC or LC-MS.

-

Work-up: After cooling to room temperature, slowly and carefully quench the reaction by adding the mixture dropwise to a vigorously stirred beaker of ice water. (Caution: This is a highly exothermic reaction).

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[9]

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and filter.[9]

-

Concentrate the filtrate under reduced pressure to yield the crude product.[9]

-

Purification: The crude product can be purified by silica gel column chromatography, typically using toluene as the eluent, to yield this compound as a white to light yellow powder.[9]

Chemical Reactivity: The Principle of Regioselective Substitution

The primary value of this compound lies in the differential reactivity of the C4 and C2 chlorine atoms. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3]

Mechanistic Insight: This regioselectivity is a result of the electronic structure of the quinazoline ring. The nitrogen atom at position 3 (N3) is more electron-withdrawing on the adjacent C4 carbon than the nitrogen at position 1 (N1) is on the C2 carbon. This increased polarization of the C4-Cl bond makes the C4 carbon a "harder" electrophilic center, favoring attack by a wide range of nucleophiles under mild conditions.[10] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, with the subsequent elimination of a chloride ion restoring aromaticity.[11]

Substitution at the C2 position typically requires harsher reaction conditions, such as higher temperatures or stronger bases, to proceed.[2][3] This predictable, stepwise reactivity allows for the rational design of synthetic routes where two different nucleophiles can be introduced sequentially.

Caption: Sequential nucleophilic aromatic substitution (SNAr) workflow.

Application in Pharmaceutical Synthesis: The Case of Dacomitinib

A prime example of this compound's utility is in the synthesis of Dacomitinib , a second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for treating certain types of non-small-cell lung cancer (NSCLC).[12]

The synthesis of Dacomitinib leverages the regioselective reactivity of a related intermediate, 6-nitro-7-fluoro-quinazoline-2,4-diol, which is chlorinated to form a dichlorinated species analogous to our topic compound. While the exact published routes for the commercial synthesis of Dacomitinib may vary, they often involve the key step of reacting a chlorinated quinazoline core with an aniline derivative.[13][14]

For instance, a general synthetic strategy involves the reaction of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline. This step is a classic example of the highly selective SNAr at the C4 position. The remaining functional groups on the quinazoline core are then elaborated in subsequent steps to complete the synthesis of the final API.[15][16] The principles demonstrated in the synthesis of Dacomitinib and other TKIs like Erlotinib highlight the importance of dichlorinated quinazolines as foundational scaffolds in modern oncology drug development.[15]

Analytical and Quality Control

Ensuring the purity and identity of this compound is non-negotiable for its use in GMP (Good Manufacturing Practice) environments. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity (typically ≥98%).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

Reliable sourcing from qualified manufacturers who provide a comprehensive Certificate of Analysis (CoA) is essential for any drug development program.[5]

Safety, Handling, and Storage

As with many chlorinated heterocyclic compounds, this compound requires careful handling.

-

Hazards: It is classified as causing skin and serious eye irritation and may cause respiratory irritation. It is harmful if swallowed.[17]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[18] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][18] Some suppliers recommend refrigeration and storage under an inert atmosphere as the compound may be air-sensitive.[17]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its well-defined and predictable regioselective reactivity allows for the efficient and controlled synthesis of complex, highly functionalized quinazoline derivatives. Its role in the development of targeted cancer therapies like Dacomitinib underscores its significance in the pharmaceutical industry. For scientists engaged in drug discovery, a deep understanding of the properties and reactivity of this intermediate provides a reliable pathway to novel therapeutics, solidifying its position as a cornerstone building block in the modern synthetic arsenal.

References

-

Kar, S. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Synthetic process of antitumor drug dacomitinib. (2014). Journal of China Pharmaceutical University. Available at: [Link]

-

ResearchGate. (2014). Synthetic process of antitumor drug dacomitinib. Available at: [Link]

- Google Patents. (2013). CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.

-

Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved January 7, 2026, from [Link]

-

LookChem. (n.d.). This compound cas no.87611-00-5. Retrieved January 7, 2026, from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved January 7, 2026, from [Link]

-

MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

Jia, Y. et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E, 68(Pt 4), o740. Available at: [Link]

-

ResearchGate. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 87611-00-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 13. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Fluoroquinazoline Derivatives as Next-Generation Antimalarial Agents: A Technical Guide

Executive Summary: The escalating threat of resistance to current antimalarial therapies, including artemisinin-based combination therapies (ACTs), necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Quinazoline derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. The strategic incorporation of fluorine atoms, particularly as trifluoromethyl groups, into the quinazoline core has been shown to significantly enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive technical overview of the rationale, mechanism, and preclinical evaluation of fluoroquinazoline derivatives as potential antimalarial drug candidates. We delve into structure-activity relationships, detailed experimental protocols for in vitro evaluation, and the critical role of cytotoxicity assessment in identifying selective and potent inhibitors of Plasmodium falciparum.

The Imperative for Novel Antimalarials

Malaria remains a devastating global health issue, with hundreds of millions of cases and over a million deaths annually.[1][2] The greatest challenge to malaria control is the parasite's ability to develop resistance to available drugs.[1] The emergence of resistance to frontline treatments like chloroquine and sulfadoxine-pyrimethamine has rendered them ineffective in many regions, and the rise of artemisinin resistance threatens our most potent therapeutic class.[2][3] This crisis fuels the urgent search for new antimalarial agents that are not only effective against multidrug-resistant parasite strains but also possess novel mechanisms of action to circumvent existing resistance pathways.[3][4]

The Quinazoline Scaffold: A Foundation for Drug Discovery

The quinazoline nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] In the context of malaria, synthetic analogs of febrifugine, a natural product containing a quinazolinone moiety, have demonstrated significant antiplasmodial activity, validating this scaffold as a promising starting point for drug discovery.[1][3][6]

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to optimize their therapeutic potential. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to enhance critical pharmacokinetic properties.[5]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the compound's half-life in the body.[5]

-

Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its target within the parasite.[5]

-

Bioavailability: By improving metabolic stability and membrane permeability, fluorine substitution often leads to enhanced oral bioavailability, a crucial characteristic for antimalarial drugs used in resource-limited settings.[5]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with the target protein.

Proposed Mechanism of Action: Targeting the Folate Pathway

While fluoroquinazolines may act on multiple targets, a primary proposed mechanism is the inhibition of essential enzymes in the parasite's lifecycle.[5] One of the most validated targets in malaria chemotherapy is Dihydrofolate Reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[7][8] This pathway is essential for the synthesis of DNA and amino acids. By inhibiting DHFR, the drug effectively halts parasite replication, leading to cell death.[7] Fluoroquinazoline derivatives, particularly 2,4-diaminoquinazolines, can act as structural mimics of the natural substrate, dihydrofolate, binding to the active site of P. falciparum DHFR (PfDHFR) and blocking its function.[9][10]

Caption: Proposed mechanism of fluoroquinazolines inhibiting PfDHFR.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For fluoroquinazoline derivatives, modifications at various positions on the quinazoline ring and its substituents have been shown to significantly impact antiplasmodial activity.

Caption: Standardized workflow for preclinical in vitro evaluation.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. [11]The protocol measures parasite proliferation by quantifying parasitic DNA via the intercalation of SYBR Green I dye. [11] Rationale: This method is chosen for its high throughput, sensitivity, and reproducibility. It avoids the use of radioactive materials required in older assays like the [³H]hypoxanthine incorporation assay. [12] Step-by-Step Methodology:

-

Plate Preparation: Prepare serial dilutions of the test compounds and standard control drugs (e.g., Chloroquine, Artemisinin) in a complete culture medium in a 96-well plate. The final DMSO concentration must be kept below 0.5% to avoid solvent toxicity. [11]Include wells with culture medium only (negative control) and a known antimalarial (positive control). [11]2. Parasite Addition: Prepare a parasite suspension of synchronized ring-stage P. falciparum (e.g., 3D7 or Dd2 strains) with 2% parasitemia and 2% hematocrit in a complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit. [11]3. Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂). [11][13]4. Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours. [11]5. Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively. [11]6. Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis (e.g., log[inhibitor] vs. response). [11]

Experimental Protocol: In Vitro Cytotoxicity Assay (Resazurin-Based)

This assay determines the concentration of a compound that is toxic to 50% of mammalian cells (CC₅₀). It is a critical step to ensure that the compound's antimalarial activity is specific to the parasite and not due to general cellular toxicity. [14][15] Rationale: The Resazurin assay is selected for its simplicity and sensitivity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin, providing a quantitative measure of cell viability. [11] Step-by-Step Methodology:

-

Cell Seeding: Seed a mammalian cell line (e.g., HEK293T, HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [11][16]2. Compound Addition: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add 100 µL of the drug dilutions to the wells. Include wells with medium only (negative control) and a known cytotoxic agent (e.g., doxorubicin) as a positive control. [11]3. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator. [11]4. Resazurin Addition: Add 10 µL of a sterile resazurin solution to each well and incubate for another 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~560 nm, emission ~590 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ value using non-linear regression. [14]

Data Interpretation: The Selectivity Index

The Selectivity Index (SI) is the ultimate measure of a compound's therapeutic window in vitro. It is a critical parameter for prioritizing compounds for further development. A higher SI value is indicative of a more selective and promising compound. [11] Calculation: SI = CC₅₀ (Cytotoxicity) / IC₅₀ (Antiplasmodial Activity)

An SI value >100 is generally considered a benchmark for a promising hit compound in antimalarial drug discovery.

Pharmacokinetic and Pharmacodynamic Considerations

Beyond in vitro potency, a successful drug candidate must possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. [17][18]The fluoroquinolone class, a related chemical family, is known for excellent oral bioavailability and extensive tissue penetration. [17][19]The incorporation of fluorine into the quinazoline scaffold is intended to confer similar advantages, improving metabolic stability and ensuring that sufficient concentrations of the drug reach and are maintained at the site of parasitic infection. [5]Key PK/PD parameters, such as the ratio of the maximum drug concentration (Cmax) to the MIC (Minimum Inhibitory Concentration), are critical predictors of in vivo efficacy. [17]

Challenges and Future Directions

Despite their promise, the development of fluoroquinazoline derivatives faces challenges. The synthesis of complex, multi-substituted quinazolines can be costly and time-consuming. [5]Furthermore, potential off-target effects and the emergence of resistance remain constant concerns in drug development.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular target(s) of the most potent compounds to understand their mechanism of action and potential resistance pathways. [20]* SAR Expansion: Synthesizing diverse libraries to further refine SAR and improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Advancing lead candidates with strong in vitro profiles and favorable PK properties into murine models of malaria to assess in vivo efficacy and safety. [6][21]* Combination Therapy: Exploring the potential of fluoroquinazolines as partner drugs in combination therapies to enhance efficacy and protect against the development of resistance.

Conclusion

Fluoroquinazoline derivatives represent a highly promising class of compounds in the search for new antimalarial therapies. The strategic use of fluorine chemistry to enhance the drug-like properties of the privileged quinazoline scaffold provides a rational pathway to developing potent and selective inhibitors of Plasmodium falciparum. By employing a rigorous preclinical evaluation workflow, focusing on maximizing the selectivity index, and thoroughly investigating their mechanism of action, researchers can unlock the full potential of this chemical class to deliver a next-generation treatment for malaria.

References

-

Espíndola, M. R., Varotti, F. de P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 64, e66. Retrieved from [Link]

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Retrieved from [Link]

-

Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 64. Retrieved from [Link]

-

Espíndola, M. R., Varotti, F. de P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Retrieved from [Link]

-

Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ScienceOpen. Retrieved from [Link]

-

Bule, M., Ahmed, I., & Zia, M. (2017). Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity of the natural compounds and extracts. ResearchGate. Retrieved from [Link]

-

(2024). Quinazolinone, importance and malaria drug discovery. Retrieved from [Link] Quinazolinone-importance-and-malaria-drug-discovery-from-ijppharm

-

Bule, M. H., et al. (n.d.). Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery. Retrieved from [Link]

-

Zofou, D., et al. (2013). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 57(5), 2350-2357. Retrieved from [Link]

-

Dorin-Semblat, D., et al. (2022). Quinazoline-quinoline bisubstrate inhibitors target eukaryotic translation initiation factor 3 in Plasmodium falciparum. bioRxiv. Retrieved from [Link]

-

Kumar, V., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 18(11), 2821-2852. Retrieved from [Link]

-

Paquet, T., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13893-13910. Retrieved from [Link]

-

Singh, A., & Prajapati, S. K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 22-30. Retrieved from [Link]

-

(2025). Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery. Retrieved from [Link]

-

Elfahmi, F., et al. (2023). In vitro and in vivo antiplasmodial activities of leaf extracts from three Indonesian medicinal plants. MalariaWorld Journal, 14(1), 1-11. Retrieved from [Link]

-

Bouchut, A., et al. (2020). Identification of novel quinazoline derivatives as potent antiplasmodial agents. AGRIS. Retrieved from [Link]

-

Roy, K., et al. (2011). Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. Indian Journal of Pharmaceutical Sciences, 73(4), 451-455. Retrieved from [Link]

-

Wang, C., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(10), 6961-6983. Retrieved from [Link]

-

Rosenthal, P. J., & Brun, R. (n.d.). A Protocol for Antimalarial Efficacy Screening in vitro. Retrieved from [Link]

-

Daoui, O., et al. (2022). DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. RHAZES: Green and Applied Chemistry, 14, 62-85. Retrieved from [Link]

-

Christ, W., et al. (1990). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 26 Suppl B, 43-50. Retrieved from [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Retrieved from [Link]

-

Nundkumar, N., & Ojewole, J. A. O. (2016). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 7, 343. Retrieved from [Link]

-

(n.d.). Dihydrofolate Reductase | Molecular Docking | Multiple Mutations | Pyrimethamine-resistant P. Falciparum | 2,4-diaminoquinazoline. Retrieved from [Link]

-

Alemu, B., et al. (2017). In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. Malaria Journal, 16(1), 45. Retrieved from [Link]

-

Belay, A., et al. (2015). Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)-Quinazolinone Derivatives as Potential Anti-malarial Agents. Journal of Pharmacognosy & Natural Products. Retrieved from [Link]

-

Calleja, G., et al. (2016). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. ACS Medicinal Chemistry Letters, 7(12), 1165-1170. Retrieved from [Link]

-

(n.d.). The structure-activity relationship (SAR) of AQ and new synthetic compounds. Retrieved from [Link]

-

O'Neill, P. M., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850. Retrieved from [Link]

-

Fish, D. N. (2001). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Pharmacotherapy, 21(10 Pt 2), 233S-254S. Retrieved from [Link]

-

Dudley, M. N. (1991). Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones. The American Journal of Medicine, 91(6A), 45S-50S. Retrieved from [Link]

-

Lode, H. (1988). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 22 Suppl C, 63-69. Retrieved from [Link]

-

Adebayo, I. A., & Olanrewaju, T. O. (2018). Review on structural-activity relationship (SAR) using antimalarial drug design as a case study. ResearchGate. Retrieved from [Link]

-

Dygas, M., & Staszewska-Krajewska, O. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(1), 10. Retrieved from [Link]

-

Singh, A., et al. (2018). Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ–Pyrimidines. ACS Medicinal Chemistry Letters, 9(8), 819-824. Retrieved from [Link]

-

Sharma, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(20), 14002-14022. Retrieved from [Link]

-

Sader, E., et al. (2021). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

-

Rastelli, G., et al. (2010). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular Docking Studies. ResearchGate. Retrieved from [Link]

-

VIVOHSMW. (n.d.). Repurposing FDA‐approved drugs to target malaria through inhibition of dihydrofolate reductase in the folate biosynthesis pathway: A prospective approach. Retrieved from [Link]

-

Guan, J., et al. (2005). Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. Antimicrobial Agents and Chemotherapy, 49(12), 4938-4944. Retrieved from [Link]

Sources

- 1. Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery | Semantic Scholar [semanticscholar.org]

- 2. scialert.net [scialert.net]

- 3. Quinazolinone, importance andamp; malaria drug discovery [wisdomlib.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemijournal.com [chemijournal.com]

- 6. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Repurposing FDA‐approved drugs to target malaria through inhibition of dihydrofolate reductase in the folate biosynthesis pathway: A prospective approach [vivo.hs-mittweida.de]

- 9. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mmv.org [mmv.org]

- 14. scielo.br [scielo.br]

- 15. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 16. scielo.br [scielo.br]

- 17. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinolone pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Antineoplastic Activity of Substituted Quinazolines: A Mechanistic and Therapeutic Overview

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, but none more impactful than their role in oncology.[2][3] Over the last two decades, the quinazoline core has served as the foundational blueprint for numerous targeted cancer therapies approved by the U.S. FDA, including gefitinib, erlotinib, lapatinib, and vandetanib.[4][5] These agents have revolutionized the treatment of specific cancer subtypes, particularly non-small-cell lung cancer (NSCLC), by moving beyond the indiscriminate cytotoxicity of traditional chemotherapy towards precision inhibition of key oncogenic drivers.[6][7]

This guide provides a deep technical dive into the antineoplastic activity of substituted quinazolines. We will dissect their primary mechanisms of action, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, detail essential experimental protocols for their evaluation, and discuss the clinical landscape, including the persistent challenge of acquired resistance.

Part 1: Mechanisms of Antineoplastic Action

The versatility of the quinazoline scaffold allows for its derivatization to interact with a range of oncogenic targets. The most clinically significant mechanisms involve the inhibition of protein tyrosine kinases, which are critical regulators of cellular signaling pathways controlling growth, proliferation, and survival.[2]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR, a member of the ErbB family of receptor tyrosine kinases, is a primary target for many quinazoline-based drugs.[8] In numerous cancers, particularly NSCLC, activating mutations in the EGFR kinase domain lead to constitutive signaling and uncontrolled cell proliferation.[7][9]

Mechanism of Action: Quinazoline-based EGFR inhibitors are ATP-competitive agents. They bind to the ATP-binding pocket within the intracellular kinase domain of the receptor, preventing the autophosphorylation and subsequent activation of downstream signaling cascades.[2][8] First-generation inhibitors like gefitinib and erlotinib form reversible hydrogen bonds with key residues in the hinge region of the kinase domain (e.g., Met793), effectively blocking signaling.[10]

The downstream effects of this inhibition are profound, leading to the shutdown of two major pro-survival pathways:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Governs cell proliferation.

-

PI3K/AKT/mTOR Pathway: Controls cell survival, growth, and metabolism.[3][6]

Structure-Activity Relationship (SAR) for EGFR Inhibitors: The potency of 4-anilinoquinazoline derivatives is highly dependent on the substituents at various positions. The quinazoline core acts as a scaffold, positioning the 4-anilino group to interact with the hinge region of the EGFR kinase domain.[8]

| Position | Substituent Type | Effect on Activity | Rationale & Examples |

| C4 | 3-chloro-4-fluoro-anilino | Critical for Potency | The aniline group is essential for binding. Halogen substitutions at the 3 and 4 positions enhance hydrophobic interactions and binding affinity. (e.g., Gefitinib, Erlotinib).[2] |

| C6, C7 | Small, electron-donating groups (e.g., -OCH₃) | Increases Potency | Methoxy or other small alkoxy groups can form hydrogen bonds with solvent or protein residues, increasing binding affinity.[2][11] |

| C6, C7 | Solubilizing side chains | Improves Pharmacokinetics | Basic side chains (e.g., morpholinoethoxy) enhance water solubility and bioavailability without compromising kinase inhibition. (e.g., Gefitinib).[8] |

| C2 | Generally unsubstituted | Maintains Selectivity | Bulky substituents at the C2 position are often detrimental to activity against EGFR.[12] |

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen.[13] VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[14] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, functioning as anti-angiogenic agents.[15]

Mechanism of Action: Similar to EGFR inhibition, quinazoline-based VEGFR-2 inhibitors compete with ATP in the kinase domain.[16] By blocking VEGFR-2 autophosphorylation, they inhibit downstream signaling pathways, primarily the PI3K/AKT and PLCγ/PKC/MAPK pathways in endothelial cells.[13] This leads to a decrease in endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply. Vandetanib is a clinically approved multi-kinase inhibitor with potent activity against VEGFR-2 and EGFR.[8][14]

Multi-Target Inhibition and Dual-Inhibitor Strategies

A key advantage of the quinazoline scaffold is its adaptability for designing multi-target agents.[17] Cancer is a complex disease often driven by redundant or compensatory signaling pathways. Therefore, simultaneously inhibiting multiple key targets can offer superior efficacy and overcome resistance.[16][18]

-

Dual EGFR/VEGFR-2 Inhibitors: Vandetanib is the archetypal example, concurrently targeting tumor cell proliferation (via EGFR) and tumor blood supply (via VEGFR-2).[16]

-

Dual PI3K/HDAC Inhibitors: Researchers have successfully created hybrid molecules by integrating a quinazoline-based PI3K inhibitor with a histone deacetylase (HDAC) targeting moiety (e.g., hydroxamic acid).[3] This strategy combines the inhibition of a critical survival pathway (PI3K) with epigenetic modulation (HDAC inhibition), which can re-sensitize tumors to therapy.[3]

-

Tubulin Polymerization Inhibitors: Some quinazoline derivatives exert their antineoplastic effects not by kinase inhibition, but by interacting with microtubules.[19] They bind to the colchicine site on tubulin, preventing its polymerization into functional microtubules.[20][21] This disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[19][20]

Part 2: Experimental Evaluation Workflows

The discovery and validation of novel quinazoline-based anticancer agents follow a structured, multi-stage process. Each step is designed to validate the compound's activity, selectivity, and mechanism of action.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the antiproliferative effect of a compound on cancer cell lines.[22] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.[22]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol: Target-Specific Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method to quantify the direct inhibitory effect of a quinazoline derivative on a specific receptor tyrosine kinase like EGFR or VEGFR-2.

Principle: A recombinant kinase is immobilized in a microplate well. The kinase reaction is initiated with ATP and a substrate peptide. The amount of phosphorylated substrate is then detected using a specific antibody, often linked to an enzyme like horseradish peroxidase (HRP) for colorimetric detection. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) for EGFR). Incubate overnight at 4°C, then wash and block the plate with a blocking buffer (e.g., BSA).

-

Kinase Reaction: Add the recombinant kinase (e.g., VEGFR-2) to each well, followed by the test quinazoline compound at various concentrations.

-

Initiation: Start the kinase reaction by adding an ATP solution. Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.

-

Detection: Wash the plate to remove ATP and non-bound reagents. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody). Incubate and wash.

-

Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the primary antibody. Incubate and wash thoroughly.

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product. Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus log concentration.[13]

Part 3: Clinical Perspective and Acquired Resistance

The clinical success of first-generation quinazoline EGFR inhibitors like gefitinib and erlotinib is primarily in patients whose tumors harbor activating EGFR mutations (e.g., exon 19 deletions, L858R).[9] However, a significant challenge is the near-inevitable development of acquired resistance, typically within 9-14 months of treatment.[8]

Primary Mechanism of Resistance: The T790M "Gatekeeper" Mutation The most common resistance mechanism (50-60% of cases) is a secondary mutation in the EGFR kinase domain, T790M.[23] This mutation substitutes the threonine residue at position 790 with a bulkier methionine. The T790M mutation confers resistance through two main effects:

-

Steric Hindrance: The bulkier methionine residue physically obstructs the binding of first-generation inhibitors.

-

Increased ATP Affinity: The mutation alters the conformation of the ATP-binding pocket, increasing its affinity for ATP and making it more difficult for competitive inhibitors to bind effectively.[23][24]

The emergence of the T790M mutation necessitated the development of next-generation inhibitors. Third-generation covalent inhibitors (e.g., osimertinib, which is pyrimidine-based but targets the same resistance) were designed to overcome this by forming an irreversible covalent bond with a cysteine residue (C797) near the ATP-binding pocket, providing potent inhibition against T790M-positive tumors.[24] However, resistance can still emerge through a tertiary C797S mutation, for which allosteric inhibitors are now being explored.[24]

Conclusion